3,5-Dihydroxy-7-sulfo-2-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihydroxy-7-sulfo-2-naphthoic acid is an organic compound with the molecular formula C11H8O7S. It is a derivative of naphthoic acid, characterized by the presence of hydroxyl groups at the 3 and 5 positions, and a sulfo group at the 7 position on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid typically involves the sulfonation of 3,5-dihydroxy-2-naphthoic acid. The reaction conditions often include the use of sulfuric acid or other sulfonating agents under controlled temperature and pressure to ensure the selective introduction of the sulfo group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yield. The purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-7-sulfo-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfo group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthoic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Dihydroxy-7-sulfo-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfo groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can modulate enzyme activities, influence signal transduction pathways, and exhibit antioxidant properties by scavenging free radicals .
Comparison with Similar Compounds
Similar Compounds
3,5-Dihydroxy-2-naphthoic acid: Lacks the sulfo group, leading to different chemical properties and reactivity.
3,7-Dihydroxy-2-naphthoic acid: Has hydroxyl groups at different positions, affecting its biological activity and applications.
Uniqueness
3,5-Dihydroxy-7-sulfo-2-naphthoic acid is unique due to the presence of both hydroxyl and sulfo groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8O7S |
---|---|
Molecular Weight |
284.24 g/mol |
IUPAC Name |
3,5-dihydroxy-7-sulfonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O7S/c12-9-3-6(19(16,17)18)1-5-2-8(11(14)15)10(13)4-7(5)9/h1-4,12-13H,(H,14,15)(H,16,17,18) |
InChI Key |
ARAKFKZHRGLHMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.